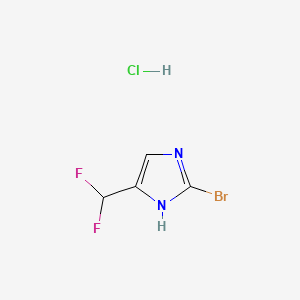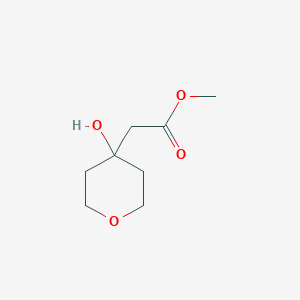
6-amino-2-propyl-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-2-propyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 6th position and a propyl group at the 2nd position of the quinazolinone ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-propyl-3H-quinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of anthranilic acid with formamide to form 3H-quinazolin-4-one. This intermediate is then subjected to nitration to introduce a nitro group at the 6th position, followed by reduction using stannous chloride (SnCl2·2H2O) to yield 6-amino-3H-quinazolin-4-one .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
6-amino-2-propyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as stannous chloride (SnCl2·2H2O) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted quinazolinones, depending on the specific reagents and conditions used .
科学的研究の応用
作用機序
The mechanism of action of 6-amino-2-propyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes . In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
6-amino-3H-quinazolin-4-one: Lacks the propyl group at the 2nd position, which may affect its biological activity and chemical properties.
2-propyl-3H-quinazolin-4-one:
Uniqueness
The presence of both the amino group at the 6th position and the propyl group at the 2nd position makes 6-amino-2-propyl-3H-quinazolin-4-one unique. This combination imparts distinct chemical properties and enhances its potential for various biological and industrial applications .
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
6-amino-2-propyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H13N3O/c1-2-3-10-13-9-5-4-7(12)6-8(9)11(15)14-10/h4-6H,2-3,12H2,1H3,(H,13,14,15) |
InChIキー |
SLPIOICVVXMDSZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=C(C=C(C=C2)N)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13897356.png)

![[2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13897360.png)
![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13897394.png)
